3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine, can be achieved through various methods. One common method involves the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This reaction forms a mixture of fluorinated pyridines .
Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating reagents and catalysts. The high availability of fluorinated synthetic blocks and effective fluorination technology has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound less reactive, but it can still undergo substitution reactions under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-bromopyridine: Another fluorinated pyridine with similar properties.
2,6-difluoropyridine: A compound with two fluorine atoms in the pyridine ring.
Uniqueness
3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a trifluoromethyl group and a fluorine atom in the pyridine ring. This combination of substituents imparts distinct physical, chemical, and biological properties to the compound .
Properties
Molecular Formula |
C12H9F4N3 |
---|---|
Molecular Weight |
271.21 g/mol |
IUPAC Name |
3-fluoro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H9F4N3/c13-10-5-8(12(14,15)16)6-18-11(10)19-7-9-3-1-2-4-17-9/h1-6H,7H2,(H,18,19) |
InChI Key |
BQDIUJVKKDEORU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.